Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-
Overview
Description
Diethoxyfluorescein is a chemical compound belonging to the fluorescein family. It is characterized by its unique structure, which includes two ethoxy groups attached to the fluorescein core. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxyfluorescein can be synthesized through a multi-step process involving the reaction of fluorescein with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of hydroxyl groups with ethoxy groups .
Industrial Production Methods: In an industrial setting, the production of diethoxyfluorescein involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Diethoxyfluorescein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the fluorescein core, altering its fluorescent properties.
Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Diethoxyfluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy to study cellular structures and functions.
Medicine: Utilized in diagnostic imaging techniques, such as angiography.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes .
Mechanism of Action
The mechanism of action of diethoxyfluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the electronic transitions within the fluorescein core. The compound interacts with molecular targets through non-covalent interactions, allowing it to be used as a probe in various biological and chemical assays .
Comparison with Similar Compounds
Fluorescein: The parent compound of diethoxyfluorescein, known for its widespread use in fluorescence applications.
Carboxyfluorescein: A derivative with carboxyl groups, used in similar applications but with different properties.
Dichlorofluorescein: Contains chlorine substituents, offering unique fluorescence characteristics.
Uniqueness: Diethoxyfluorescein stands out due to its ethoxy groups, which enhance its solubility and alter its fluorescence properties compared to other fluorescein derivatives. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
3',6'-diethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-3-26-15-9-11-19-21(13-15)28-22-14-16(27-4-2)10-12-20(22)24(19)18-8-6-5-7-17(18)23(25)29-24/h5-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFGEPPWZRGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944530 | |
Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21934-70-3 | |
Record name | 3',6'-Diethoxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-O-ETHYLFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX44IYL9MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.